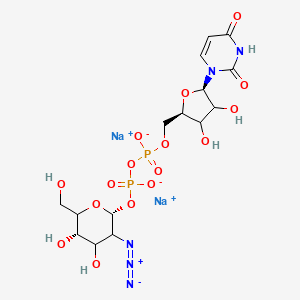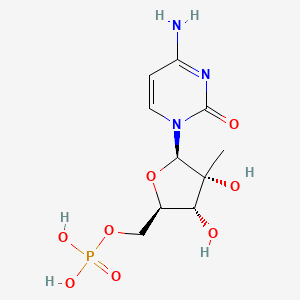
Galloflavin
Descripción general
Descripción
Galloflavin is a novel compound identified as an inhibitor of lactate dehydrogenaseThis compound hinders the proliferation of cancer cells by blocking glycolysis and ATP production, making it a promising candidate for anti-cancer treatments .
Aplicaciones Científicas De Investigación
Galloflavin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and metabolic pathways.
Biology: Investigated for its effects on cellular metabolism and energy production.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit lactate dehydrogenase and block glycolysis.
Mecanismo De Acción
Target of Action
Galloflavin is a potent inhibitor of lactate dehydrogenase (LDH) . LDH is a key enzyme in the glycolytic pathway, which is crucial for ATP generation in cells . In particular, this compound hinders both the A and B isoforms of LDH .
Mode of Action
This compound inhibits both human LDH isoforms by preferentially binding the free enzyme, without competing with the substrate or cofactor . The calculated Ki values for pyruvate were 5.46 μM (LDH-A) and 15.06 μM (LDH-B) .
Biochemical Pathways
This compound blocks the glycolytic pathway, a prominent alteration in cancer cells . By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, a key step in the glycolytic pathway . This action effectively blocks aerobic glycolysis at micromolar concentrations .
Result of Action
In cultured tumor cells, this compound induces cell death by triggering apoptosis . By blocking aerobic glycolysis, this compound disrupts the energy production of the cells, leading to cell death .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, in the inflammatory tumor microenvironment, this compound has been shown to relieve the malignant behavior of colorectal cancer cells by targeting NLRP3 . .
Análisis Bioquímico
Biochemical Properties
Galloflavin inhibits both the A and B isoforms of LDH . It serves as a competitive inhibitor with NADH for LDH . This inhibition of LDH is, to date, the only biochemical effect described for this compound .
Cellular Effects
This compound has been found to effectively inhibit cell growth in endometrial cancer cell lines and primary cultures of human endometrial cancer . It blocks aerobic glycolysis at micromolar concentrations, does not interfere with cell respiration, and induces cell death by triggering apoptosis . In colorectal cancer cells, this compound can inhibit the malignant behavior in the inflammatory microenvironment by targeting NLRP3 .
Molecular Mechanism
This compound inhibits LDH by preferentially binding the free enzyme, without competing with the substrate or cofactor . Molecular docking and pull-down assay revealed a targeted binding relationship between this compound and NLRP3 . This compound is bound to NLRP3 not ASC protein .
Temporal Effects in Laboratory Settings
In cultured tumor cells, this compound blocked aerobic glycolysis at micromolar concentrations . Over time, it did not interfere with cell respiration, and induced cell death by triggering apoptosis .
Dosage Effects in Animal Models
The toxicity study of this compound showed that it did not cause fatal effects when administered at a maximum dose of 400 mg/kg . The finally used concentration of 20 mg/kg this compound might be insufficient to achieve anticancer effects in vivo .
Metabolic Pathways
This compound disrupts aerobic glycolysis, a key mechanism by which cancer cells consume glucose as its primary energy source . It serves as a competitive inhibitor with NADH for LDH, thereby disrupting this metabolic pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Galloflavin is synthesized from gallic acid. The synthesis involves the reaction of gallic acid with specific reagents under controlled conditions to produce this compound. The detailed synthetic route includes the esterification of gallic acid followed by cyclization and oxidation steps .
Industrial Production Methods: While this compound is not yet commercially available, its synthesis can be scaled up for industrial production. The process involves optimizing the reaction conditions to ensure high yield and purity of the final product. This includes controlling the temperature, pH, and reaction time during the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Galloflavin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones and other oxidized derivatives .
Comparación Con Compuestos Similares
Galloflavin is unique in its ability to inhibit both the A and B isoforms of lactate dehydrogenase. Similar compounds include:
Oxamate: Another lactate dehydrogenase inhibitor, but less selective compared to this compound.
Gossypol: A natural compound that inhibits lactate dehydrogenase but has broader biological effects.
FX11: A selective inhibitor of lactate dehydrogenase A isoform, but not B isoform
This compound’s dual inhibition of both isoforms and its specific binding mechanism make it a distinctive and promising compound for further research and therapeutic development.
Propiedades
IUPAC Name |
2,3,9,10-tetrahydroxypyrano[3,2-c]isochromene-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHISTVMLJLECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205354, DTXSID30972802 | |
| Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568-80-9, 57288-03-6 | |
| Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galloflavin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 568-80-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


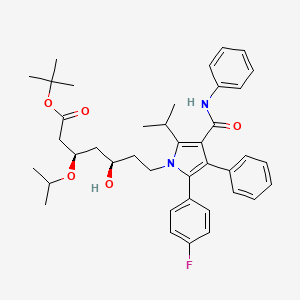

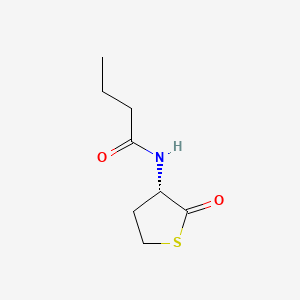

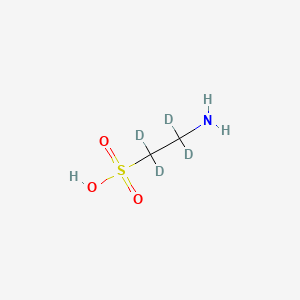
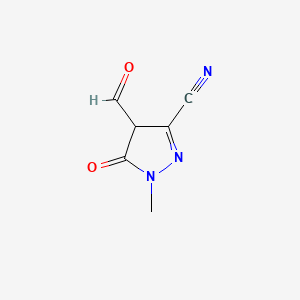
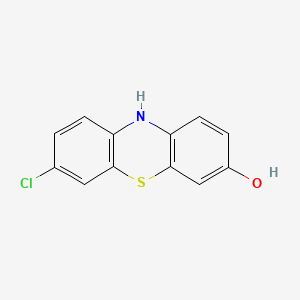
![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)
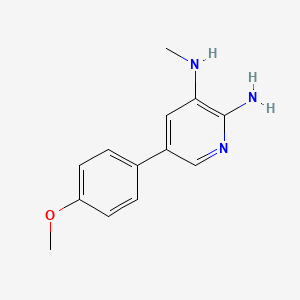
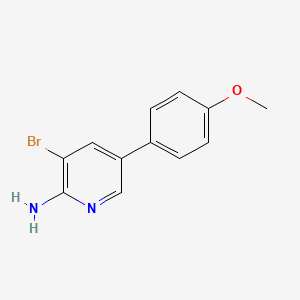
![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)
